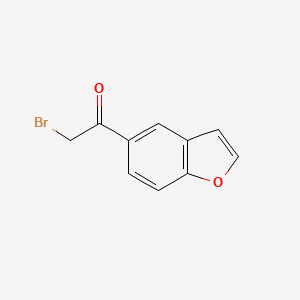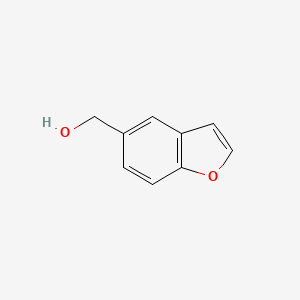
1,3-bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium
Vue d'ensemble
Description
The compound "1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride" is a type of imidazolium chloride, which is a class of compounds known for their diverse applications in chemistry. Imidazolium salts are often used as ionic liquids, catalysts, and ligand precursors due to their unique properties. They are characterized by a positively charged imidazolium ring and a counter anion, in this case, chloride .
Synthesis Analysis
The synthesis of imidazolium chlorides typically involves the alkylation of imidazole with appropriate reagents. For example, 1,3-bis(carboxymethyl)imidazolium chloride can be prepared from starting materials in multigram scale, indicating that similar methods could be applied to synthesize the compound . The electrochemical reduction of an imidazolium cation has also been shown to be a convenient method for preparing imidazol-2-ylidenes, which are related to the imidazolium salts .
Molecular Structure Analysis
Imidazolium chlorides can exhibit various molecular structures depending on their substituents. For instance, bis(N-propyl-1,3-imidazolidine-2-thione)gold(I) chloride has a linear coordination around the gold center, which could be comparable to the coordination chemistry of the compound . The molecular structure of imidazolium salts can significantly influence their binding properties and reactivity .
Chemical Reactions Analysis
Imidazolium chlorides are known to participate in a variety of chemical reactions. They can act as catalysts in reactions such as the synthesis of N-allylanilines by allylic substitution of alcohols , and the Biginelli multicomponent reaction . They can also serve as ligand precursors in palladium-catalyzed Mizoroki-Heck cross-coupling reactions . The specific reactivity of "this compound chloride" would depend on its particular structure and substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolium chlorides are influenced by their structure. For example, the introduction of an ethylene-glycol functionality in a bis-imidazolium ionic liquid can dramatically increase the distribution ratio of mercury ions from aqueous solution to the ionic liquid . The luminescence properties of imidazolium salts, such as (IPr)Cu(I)Cl, can also be noteworthy, with emissions observed in both solution and solid state . These properties are crucial for their applications in various fields, including catalysis and materials science.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride demonstrates significant potential in catalysis and chemical reactions. Its role in various catalytic processes, such as the efficient amination of aryl chlorides, is noteworthy. For instance, Shen, Zhang, and Li (2010) found that it acts as a pro-ligand in C–N coupling reactions, enhancing the efficiency under mild conditions (Shen, Zhang, & Li, 2010). Moreover, its application extends to cross-coupling reactions of aryl chlorides and bromides with organosilanes, as described by Lee and Nolan (2000), indicating its versatility in organic synthesis (Lee & Nolan, 2000).
Radical Chemistry and Electron Transfer
Arpan Das et al. (2020) demonstrated the use of this compound in generating the first structurally characterized imidazole-based radical, highlighting its potential in single electron transfer reactions and various organic transformations, such as activation of aryl-halide bonds and catalytic reduction of CO2 (Das et al., 2020).
Synthesis of Metal Complexes
The synthesis and characterization of metal complexes involving this compound have been a significant area of research. For example, Gaillard et al. (2009) synthesized and characterized silver(I) and gold(I) complexes containing this compound, revealing insights into the steric hinderance and electronic properties of these complexes (Gaillard et al., 2009).
Development of Novel Synthetic Routes
Research has also focused on developing new synthetic routes involving this compound. Egert, Walther, and Plenio (2014) established a new synthetic route leading to substituted azolium salts, showcasing the versatility of this compound in synthesizing various functional groups (Egert, Walther, & Plenio, 2014).
Applications in Organic Synthesis
Its application in organic synthesis is further highlighted by its role in the synthesis of functionalisable alkoxy-tethered N-heterocyclic carbene ligands, as demonstrated by Krinsky et al. (2014), who also evaluated its catalytic activity in Buchwald–Hartwig aminations (Krinsky et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is the palladium acetate . This compound is used with palladium acetate to generate an N-heterocyclic carbene catalyst .
Mode of Action
This compound chloride interacts with its target, palladium acetate, to form a catalyst that can efficiently catalyze the Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids .
Biochemical Pathways
The compound plays a significant role in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction, used in organic synthesis . This reaction is part of the broader class of palladium-catalyzed coupling reactions which form carbon-carbon bonds .
Result of Action
The result of the action of this compound chloride is the formation of an efficient catalyst that can facilitate the Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids . This leads to the formation of biaryl compounds, which are commonly found in pharmaceuticals and organic materials .
Action Environment
The action of this compound chloride can be influenced by environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. It is recommended to store the compound in a cool, dry, and well-ventilated place .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also known to be fatal if swallowed . Proper storage, handling, and personal protective equipment are crucial to mitigate these risks .
Analyse Biochimique
Biochemical Properties
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride plays a significant role in biochemical reactions as a ligand. It is used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the stabilization of transition states and the activation of substrates, making the reactions more efficient.
Cellular Effects
The effects of this compound chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in metabolic flux and the levels of various metabolites
Molecular Mechanism
At the molecular level, this compound chloride exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as palladium, which are essential for catalytic activity . These complexes facilitate the activation of substrates and the stabilization of transition states, leading to efficient catalytic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound chloride change over time. The compound exhibits good stability, but its activity can degrade under certain conditions Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound chloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing catalytic activity and improving metabolic processes . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its catalytic activity These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism
Transport and Distribution
Within cells and tissues, this compound chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in various applications.
Subcellular Localization
The subcellular localization of this compound chloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and optimizing its use in various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride can be achieved through a three-step reaction pathway.", "Starting Materials": [ "2,6-diisopropylaniline", "Formaldehyde", "Hydrogen peroxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloromethane" ], "Reaction": [ "Step 1: Synthesis of 2,6-bis(2,6-diisopropylphenyl)aniline", "React 2,6-diisopropylaniline with formaldehyde and hydrogen peroxide in methanol at room temperature to obtain 2,6-bis(2,6-diisopropylphenyl)aniline.", "Step 2: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolidine", "React 2,6-bis(2,6-diisopropylphenyl)aniline with formaldehyde and sodium hydroxide in methanol at reflux temperature to obtain 1,3-Bis(2,6-diisopropylphenyl)imidazolidine.", "Step 3: Quaternization of 1,3-Bis(2,6-diisopropylphenyl)imidazolidine", "React 1,3-Bis(2,6-diisopropylphenyl)imidazolidine with hydrochloric acid and chloromethane in methanol at reflux temperature to obtain 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride." ] } | |
Numéro CAS |
258278-25-0 |
Formule moléculaire |
C27H39N2+ |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium |
InChI |
InChI=1S/C27H39N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,17-21H,15-16H2,1-8H3/q+1 |
Clé InChI |
SCEZRJLZOZKPBC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




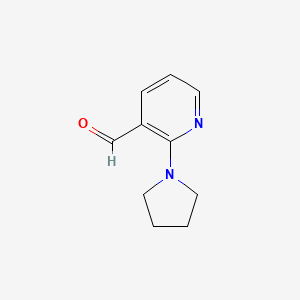
![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)
![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)
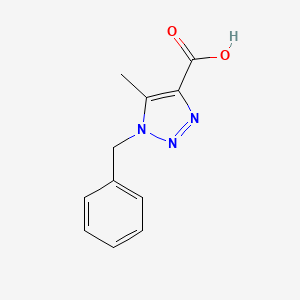

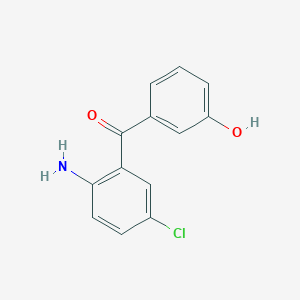

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)

